3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(3-fluorophenyl)benzamide
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Overview
Description
3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(3-fluorophenyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a fluorophenyl group and a sulfonyl piperazine moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(3-fluorophenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the piperazine derivative: The initial step involves the acetylation of piperazine to form 4-acetylpiperazine.
Sulfonylation: The acetylated piperazine is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Coupling with fluorophenyl benzamide: The final step involves coupling the sulfonylated piperazine with 3-fluorophenyl benzamide under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(3-fluorophenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(3-fluorophenyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(3-fluorophenyl)benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
4-(4-acetylpiperazin-1-yl)-3-fluoroaniline: Shares the piperazine and fluorophenyl moieties but lacks the sulfonyl group.
3-[4-(4-acetylpiperazin-1-yl)-3-fluorophenyl]prop-2-enoic acid: Contains similar functional groups but differs in the core structure.
Uniqueness
The uniqueness of 3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(3-fluorophenyl)benzamide lies in its combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of both the sulfonyl and fluorophenyl groups enhances its versatility in various applications compared to similar compounds.
Biological Activity
3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(3-fluorophenyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in cancer therapy and receptor modulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships.
Chemical Structure
The compound features a piperazine ring, a sulfonamide group, and a fluorophenyl moiety, which are critical for its biological activity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Dopamine Receptor Modulation : The compound has been investigated for its agonistic effects on dopamine receptors, particularly the D3 receptor. In vitro studies have shown that it exhibits selectivity for D3 over D2 receptors, which is crucial for minimizing side effects associated with broader receptor activation .
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. This effect has been observed in various cancer cell lines, including MCF-7 and NCI-H460 .
Biological Assays and Findings
The efficacy of this compound has been evaluated using several biological assays:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 0.46 | Induction of apoptosis |
NCI-H460 | 0.39 | Cell cycle arrest |
Hep-2 | 3.25 | Cytotoxicity |
P815 | 17.82 | Cytotoxicity |
These results indicate a promising profile for the compound as an anticancer agent.
Case Studies
Several studies have highlighted the potential of this compound in therapeutic applications:
- Study on Cancer Cell Lines : In a study conducted by Bouabdallah et al., the compound demonstrated significant cytotoxicity against Hep-2 and P815 cell lines, suggesting its potential as an anticancer drug .
- Dopamine Receptor Study : Research aimed at identifying novel D3 receptor agonists showed that modifications to the piperazine core can enhance selectivity and potency, indicating that structural variations can lead to improved therapeutic profiles .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the piperazine ring and the sulfonamide group significantly affect the compound's biological activity. Substitutions at specific positions on the phenyl rings have been correlated with enhanced receptor affinity and selectivity.
Properties
IUPAC Name |
3-(4-acetylpiperazin-1-yl)sulfonyl-N-(3-fluorophenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4S/c1-14(24)22-8-10-23(11-9-22)28(26,27)18-7-2-4-15(12-18)19(25)21-17-6-3-5-16(20)13-17/h2-7,12-13H,8-11H2,1H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHWJYCMEWOEPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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